An In-depth Technical Guide to the Chemical Properties of 4-(Furan-2-yl)butan-2-amine

An In-depth Technical Guide to the Chemical Properties of 4-(Furan-2-yl)butan-2-amine

For Researchers, Scientists, and Drug Development Professionals

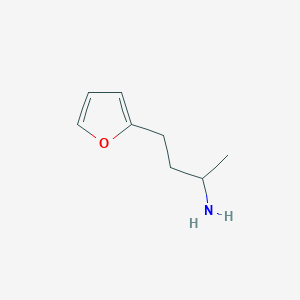

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(Furan-2-yl)butan-2-amine, a furan-containing compound with potential applications in medicinal chemistry and materials science. This document consolidates available data on its identification, properties, synthesis, and spectral characteristics to support further research and development.

Chemical Identity and Physical Properties

4-(Furan-2-yl)butan-2-amine is a primary amine featuring a furan ring connected to a butylamine chain. The structural details and known physical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-(Furan-2-yl)butan-2-amine | N/A |

| CAS Number | 768-57-0 | [1] |

| Molecular Formula | C₈H₁₃NO | [2] |

| Molecular Weight | 139.20 g/mol | [1] |

| Monoisotopic Mass | 139.09972 Da | [2] |

| Predicted XlogP | 1.5 | [2] |

| Boiling Point | Not available | N/A |

| Melting Point | Not available | N/A |

| Solubility | Not available | N/A |

Synthesis and Experimental Protocols

The primary route for the synthesis of 4-(Furan-2-yl)butan-2-amine is the reductive amination of its corresponding ketone precursor, 4-(furan-2-yl)butan-2-one. While a specific, detailed protocol for this exact transformation is not widely published, a general methodology can be adapted from standard reductive amination procedures.

Synthesis of the Precursor: 4-(Furan-2-yl)butan-2-one

The ketone precursor can be synthesized via a Michael addition reaction between furan and methyl vinyl ketone.

Experimental Protocol (Hypothetical):

-

Reaction Setup: A round-bottom flask equipped with a reflux condenser and a dropping funnel is charged with an excess of furan, which also serves as the solvent. A catalytic amount of a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid) is added.

-

Addition: Methyl vinyl ketone is added dropwise to the refluxing furan solution over a period of several hours.

-

Reaction: The mixture is stirred and heated under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the excess furan is removed by distillation. The residue is then purified by vacuum distillation to yield 4-(furan-2-yl)butan-2-one.[6]

Reductive Amination to 4-(Furan-2-yl)butan-2-amine

The conversion of the ketone to the primary amine can be achieved through reductive amination. This process typically involves the formation of an imine intermediate followed by its reduction.

Experimental Protocol (General):

-

Imine Formation: 4-(Furan-2-yl)butan-2-one is dissolved in a suitable solvent, such as methanol or ethanol. An excess of an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) is added. The mixture is stirred at room temperature to facilitate the formation of the imine intermediate. The reaction may be promoted by the addition of a dehydrating agent or by azeotropic removal of water.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂ over a metal catalyst like Raney nickel or palladium on carbon), is added to the reaction mixture.[7][8][9] The choice of reducing agent will depend on the reaction conditions and the presence of other functional groups.

-

Work-up and Purification: After the reduction is complete, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified by an appropriate method, such as distillation or column chromatography, to yield 4-(Furan-2-yl)butan-2-amine.

Logical Flow of Synthesis:

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

-

Furan Protons: Three signals in the aromatic region (δ 6.0-7.5 ppm). The proton at C5 will likely be a triplet, the proton at C3 a doublet, and the proton at C4 a doublet of doublets.

-

Alkyl Chain Protons:

-

A multiplet for the CH proton adjacent to the amine group.

-

Multiplets for the two CH₂ groups in the butyl chain.

-

A doublet for the terminal CH₃ group.

-

-

Amine Protons: A broad singlet for the NH₂ protons, the chemical shift of which is concentration and solvent dependent.

¹³C NMR Spectroscopy (Predicted)

-

Furan Carbons: Four signals in the downfield region characteristic of aromatic carbons (δ 105-155 ppm).[3]

-

Alkyl Chain Carbons: Four signals in the upfield region corresponding to the sp³ hybridized carbons of the butylamine chain. The carbon attached to the nitrogen atom will be the most downfield of these.

Infrared (IR) Spectroscopy (Predicted)

-

N-H Stretching: Two characteristic medium-intensity bands in the region of 3300-3400 cm⁻¹ for the primary amine.[12]

-

N-H Bending: A medium to strong band around 1600 cm⁻¹.

-

C-N Stretching: A weak to medium band in the 1020-1250 cm⁻¹ region.[12]

-

Furan C-H Stretching: Bands above 3100 cm⁻¹.

-

Furan C=C Stretching: Bands in the 1500-1600 cm⁻¹ region.

-

C-O-C Stretching (Furan): A strong band around 1000-1150 cm⁻¹.

Mass Spectrometry (Predicted)

-

Molecular Ion Peak (M⁺): A peak at m/z = 139, corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation patterns for amines would be expected, including the loss of the methyl group and cleavage alpha to the nitrogen atom. Fragmentation of the furan ring may also be observed. Predicted collision cross-section values for various adducts are available.[2]

Biological Activity and Potential Applications

While specific studies on the biological activity of 4-(Furan-2-yl)butan-2-amine are limited, the furan scaffold is a well-established pharmacophore present in numerous biologically active compounds.[5][14][15][16][17] Furan derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[14][15]

The presence of the butan-2-amine side chain may modulate the biological activity and pharmacokinetic properties of the furan core. Further research is warranted to explore the potential therapeutic applications of this compound.

Potential Signaling Pathway Interactions:

Given the diverse activities of furan derivatives, 4-(Furan-2-yl)butan-2-amine could potentially interact with various cellular signaling pathways. A hypothetical workflow for investigating such interactions is presented below.

Safety and Handling

Specific safety data for 4-(Furan-2-yl)butan-2-amine is not extensively documented. However, based on the general properties of amines and furan-containing compounds, appropriate safety precautions should be taken. It should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. Amines can be corrosive and irritants. Furan and its derivatives can be flammable and may have toxicological properties.

This guide serves as a foundational resource for researchers and professionals working with 4-(Furan-2-yl)butan-2-amine. Further experimental validation of the predicted properties is essential for its comprehensive characterization and potential application.

References

- 1. [4-(furan-2-yl)butan-2-yl][1-(thiophen-2-yl)propyl]amine [chemicalbook.com]

- 2. PubChemLite - 4-(furan-2-yl)butan-2-amine (C8H13NO) [pubchemlite.lcsb.uni.lu]

- 3. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. mdpi.com [mdpi.com]

- 8. iris.unito.it [iris.unito.it]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Furan(110-00-9) 13C NMR spectrum [chemicalbook.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents - PubMed [pubmed.ncbi.nlm.nih.gov]